(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
The compound "(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone" is a heterocyclic molecule featuring a piperazine core sulfonylated at the 4-position with a 2,4-dimethylphenyl group and linked via a methanone bridge to a pyrazolo[1,5-a]pyridine moiety. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on structural, physicochemical, synthetic, and biological aspects.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-6-7-19(16(2)13-15)28(26,27)23-11-9-22(10-12-23)20(25)17-14-21-24-8-4-3-5-18(17)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRATYWJCIOGHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a synthetic derivative that has been designed and evaluated for its biological activity. .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of the target’s function. For instance, some piperazine-based compounds have been reported to inhibit DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that the compound may interfere with thecell wall biosynthesis of Mycobacterium tuberculosis. This could lead to the inhibition of bacterial growth and survival.
Biological Activity
The compound (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic organic molecule characterized by its complex structure and potential biological activities. Its molecular formula is with a molecular weight of 398.48 g/mol. This compound integrates various functional groups, including a sulfonyl group and a piperazine ring, which are often linked to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonyl group and the piperazine ring facilitate binding to various enzymes and receptors, leading to inhibition or modulation of their functions.
Target Interactions
Research indicates that derivatives of this compound may interact with:
- Mycobacterium tuberculosis : Potential anti-tubercular activity suggests interference with cell wall biosynthesis, inhibiting bacterial growth and survival.
- Enzymatic Inhibition : Similar compounds have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
Biological Activities
The compound exhibits several biological activities, which can be summarized as follows:
Case Studies
Several studies have evaluated the biological activities of similar pyrazolo compounds. For instance:
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
- Cytotoxic Activity :
Comparison with Similar Compounds
Key Structural Differences :
- The target compound employs a pyrazolo[1,5-a]pyridine scaffold, whereas analogs in use pyrazolo[1,5-a]pyrimidine cores, which introduce additional nitrogen atoms, altering electronic properties.
- The sulfonyl group in the target compound enhances hydrophilicity compared to the lipophilic benzhydryl group in or the trifluoromethyl groups in .
- Substituents like thiophene (in ) or chlorophenyl (in ) may influence steric bulk and π-π stacking interactions.
Physicochemical Properties
Critical physicochemical parameters are inferred from structural features:
The target compound’s sulfonyl group likely improves aqueous solubility compared to analogs with benzhydryl or trifluoromethyl substituents , aligning with trends observed in quaternary ammonium compound analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
